tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
Overview
Description
tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate: is a synthetic organic compound characterized by its unique pyrazolo-oxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Oxazine Ring Formation: The pyrazole intermediate is then reacted with an epoxide or a suitable aldehyde to form the oxazine ring.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole or oxazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-5-yl)carbamate: Similar structure but with a different position of the oxazine ring.
tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-7-yl)carbamate: Another positional isomer with the oxazine ring at a different location.
tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-8-yl)carbamate: Yet another isomer with a different oxazine ring position.
Uniqueness
The uniqueness of tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific ring structure and the position of the carbamate group, which confer distinct chemical and biological properties. These differences can significantly impact its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate (CAS No. 2238821-33-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₇N₃O₃
- Molecular Weight : 239.27 g/mol
- Purity : Typically available at 95% or higher purity levels.
The compound features a pyrazolo[5,1-b][1,3]oxazine core structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar pyrazolo structures exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
-
Mechanism of Action :
- Inhibition of angiogenesis: Compounds like this compound may inhibit angiogenesis, which is critical for tumor growth and metastasis.
- Induction of apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Case Studies :
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains.
- Research Findings :
Neuroprotective Effects
The neuroprotective potential of compounds containing the pyrazolo framework has been explored in various studies.
-
Mechanism :
- These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.
- Case Studies :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃O₃ |
Molecular Weight | 239.27 g/mol |
CAS Number | 2238821-33-3 |
Purity | ≥95% |
Biological Activity | Mechanism |
---|---|
Anticancer | Inhibition of angiogenesis |
Antimicrobial | Selective inhibition of bacteria |
Neuroprotective | Reduction of oxidative stress |
Properties
IUPAC Name |
tert-butyl N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-8-6-14-9(16-7-8)4-5-12-14/h4-5,8H,6-7H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPWNCFRSBRQPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2C(=CC=N2)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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